Boc-D-Aoc(2)-OH
Description
Boc-D-Aoc(2)-OH is a tert-butoxycarbonyl (Boc)-protected D-amino acid derivative. Boc-protected amino acids are critical intermediates in peptide synthesis, offering steric protection for the amino group during coupling reactions .
The Boc group (tert-butoxycarbonyl) enhances solubility in organic solvents and prevents undesired side reactions. D-amino acids, such as those referenced here, are valuable in pharmaceutical research for their resistance to enzymatic degradation and ability to modulate peptide conformation .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIJHNIIQRRGV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The synthesis of Boc-D-Aoc(2)-OH typically involves the protection of the amino group of the amino acid with the tert-butyloxycarbonyl group.
- The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
- The process may involve multiple steps, including the activation of the carboxyl group and coupling with other amino acids.
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Aoc(2)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
- Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol).
- Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products:
- The major products depend on the specific reactions but may include modified amino acids or peptides.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in combinatorial chemistry.
Biology:
- Studied for its role in protein structure and function.
- Used in the development of peptide-based drugs.
Medicine:
- Investigated for therapeutic applications, including as enzyme inhibitors or receptor agonists.
Industry:
- Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action depends on the specific application.
- In peptide synthesis, it acts as a protected amino acid, facilitating the formation of peptide bonds.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Side Chain Feature |
|---|---|---|---|---|
| Boc-D-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 22838-58-0 | Isopropyl |
| Boc-D-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | 18942-49-9 | Benzyl |
| Boc-D-Asp-OH | C₉H₁₅NO₆ | 233.20 | N/A | Carboxylic acid (β-position) |
| Boc-D-Ala-OH | C₈H₁₅NO₄ | 189.20 | 7764-95-6 | Methyl |
| Boc-D-Arg(Z)₂-OH | C₂₇H₃₄N₄O₈ | 542.58 | 145881-13-6 | Bis-benzyloxycarbonyl arginine |
Key Observations :
- Side Chain Diversity : Boc-D-Val-OH and Boc-D-Ala-OH feature aliphatic side chains (isopropyl and methyl, respectively), whereas Boc-D-Phe-OH contains an aromatic benzyl group. Boc-D-Arg(Z)₂-OH has a highly functionalized guanidinium group with dual benzyl (Z) protections .
- Molecular Weight Variability : The molecular weights range from 189.2 (Boc-D-Ala-OH) to 542.58 (Boc-D-Arg(Z)₂-OH), reflecting differences in side chain complexity .
Physicochemical Properties
| Compound | Solubility | Storage Conditions | Stability Notes |
|---|---|---|---|
| Boc-D-Val-OH | Soluble in DMF, DCM | Room temperature | Hygroscopic; sensitive to acid |
| Boc-D-Phe-OH | Soluble in THF, chloroform | -20°C (desiccated) | Stable under inert atmosphere |
| Boc-D-Asp-OH | Limited water solubility | -20°C | Acid-sensitive; prone to racemization |
| Boc-D-Ala-OH | Water or 1% acetic acid | -20°C (desiccated) | Hydrolysis-resistant |
| Boc-D-Arg(Z)₂-OH | DMSO, DMF | -20°C (argon atmosphere) | Light-sensitive; Z-group stable |
Key Observations :
- Solubility : Boc-D-Ala-OH exhibits unique water solubility, advantageous for aqueous-phase reactions, whereas Boc-D-Phe-OH and Boc-D-Arg(Z)₂-OH require polar aprotic solvents .
- Stability : Boc-D-Asp-OH is prone to racemization due to its β-carboxylic acid, necessitating low-temperature storage. Boc-D-Arg(Z)₂-OH requires argon for storage to prevent oxidation of the Z-protected groups .
Functional and Application Differences
Biological Activity
Boc-D-Aoc(2)-OH, a derivative of amino acids, is recognized for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a D-amino acid. The synthesis typically involves:
- Formation of the Boc-protected amino acid : This is achieved through standard peptide coupling techniques.
- Deprotection : The Boc group is removed under acidic conditions to yield the active amino acid.
This compound exhibits various biological activities which can be attributed to its structural properties:
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound can disrupt bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research suggests that this compound may inhibit tumor growth through apoptosis induction in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed significant inhibition against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating moderate potency.
Bacterial Strain MIC (µg/mL) E. coli 20 S. aureus 30 P. aeruginosa 50 -
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound reduced cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound.
Cell Line IC50 (µM) HeLa 30 MCF-7 25 -
Mechanistic Insights :
- The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells. Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
